Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-
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Overview
Description
Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- is a complex organic compound with a multifaceted structure This compound is notable for its unique combination of functional groups, including a difluorophosphonomethyl group, a naphthalene ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the difluorophosphonomethyl group. The thiadiazole moiety is then incorporated through a cyclization reaction. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specialized properties, such as enhanced conductivity or improved stability.
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Naphthalene derivatives: Compounds containing the naphthalene ring, which may have different functional groups attached.
Thiadiazole derivatives: Compounds with the thiadiazole ring, which can vary in their substituents and overall structure.
Uniqueness
The uniqueness of acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H23F3N3O8PS2 |
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Molecular Weight |
693.6 g/mol |
IUPAC Name |
2-[4-[[7-(difluorooxyphosphorylmethyl)-6-fluoronaphthalen-2-yl]methyl-[[4-(thiadiazol-4-yl)phenyl]methyl]sulfamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C29H23F3N3O8PS2/c30-27-13-22-6-3-20(11-23(22)12-24(27)17-44(38,42-31)43-32)15-35(14-19-1-4-21(5-2-19)28-18-45-34-33-28)46(39,40)26-9-7-25(8-10-26)41-16-29(36)37/h1-13,18H,14-17H2,(H,36,37) |
InChI Key |
JXZZKODXBDUMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC3=CC(=C(C=C3C=C2)F)CP(=O)(OF)OF)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C5=CSN=N5 |
Origin of Product |
United States |
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